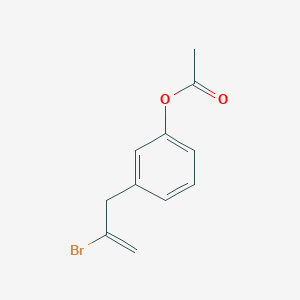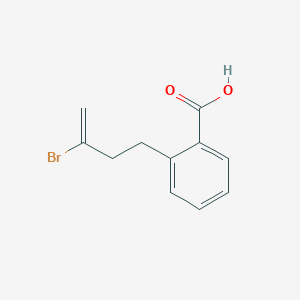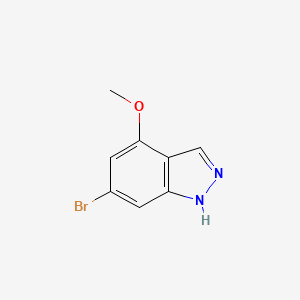
6-溴-4-甲氧基-1H-吲唑
描述
6-Bromo-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with the molecular formula C8H7BrN2O, features a bromine atom at the 6th position and a methoxy group at the 4th position on the indazole ring.
科学研究应用
6-Bromo-4-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
6-Bromo-4-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications as they can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit certain kinases, leading to altered cell signaling . More research is needed to elucidate the specific interactions of 6-Bromo-4-methoxy-1H-indazole with its targets.
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways due to their broad range of medicinal applications . They can influence pathways related to hypertension, cancer, depression, inflammation, and bacterial infections .
Result of Action
Given the medicinal applications of indazole compounds, they are likely to induce changes at the molecular and cellular levels that contribute to their therapeutic effects .
生化分析
Biochemical Properties
6-Bromo-4-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 6-Bromo-4-methoxy-1H-indazole has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. By inhibiting MMPs, 6-Bromo-4-methoxy-1H-indazole can potentially modulate tissue remodeling and repair processes .
Cellular Effects
The effects of 6-Bromo-4-methoxy-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in inflammation and immune responses. For instance, 6-Bromo-4-methoxy-1H-indazole can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-Bromo-4-methoxy-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of COX-2, 6-Bromo-4-methoxy-1H-indazole prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-methoxy-1H-indazole can vary over time. The stability of this compound is a crucial factor in its long-term effects. Studies have shown that 6-Bromo-4-methoxy-1H-indazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy. In in vitro studies, the long-term effects of 6-Bromo-4-methoxy-1H-indazole on cellular function include sustained inhibition of cell proliferation and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-methoxy-1H-indazole in animal models are dose-dependent. At low doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-Bromo-4-methoxy-1H-indazole is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion from the body. The interaction of 6-Bromo-4-methoxy-1H-indazole with these metabolic enzymes can influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 6-Bromo-4-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 6-Bromo-4-methoxy-1H-indazole within specific tissues can significantly influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromo-4-methoxy-1H-indazole is crucial for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 6-Bromo-4-methoxy-1H-indazole can be transported to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . The presence of specific targeting signals or post-translational modifications can influence the subcellular localization of this compound, thereby affecting its overall activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-bromoacetophenone under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid and a solvent such as ethanol .
Industrial Production Methods: Industrial production of 6-Bromo-4-methoxy-1H-indazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 6-Bromo-4-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine or methoxy groups .
相似化合物的比较
4-Methoxy-1H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1H-indazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
4-Bromo-1H-indazole: Has the bromine atom at a different position, leading to different chemical and biological properties.
Uniqueness: 6-Bromo-4-methoxy-1H-indazole is unique due to the presence of both the bromine and methoxy groups, which confer specific reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research applications .
属性
IUPAC Name |
6-bromo-4-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCREUFIOZTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646176 | |
| Record name | 6-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-21-1 | |
| Record name | 6-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


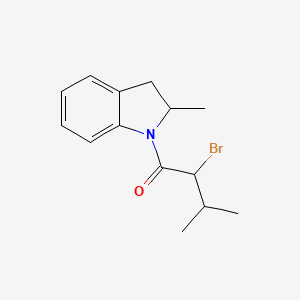
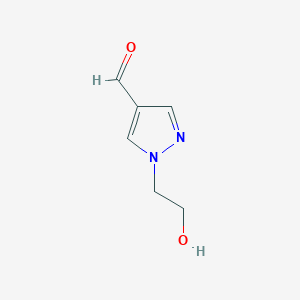
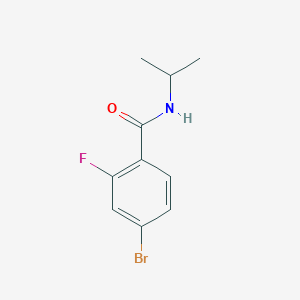
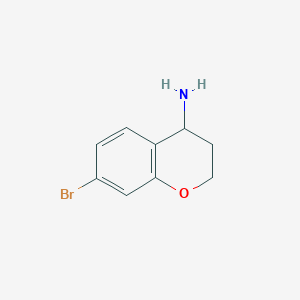
![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
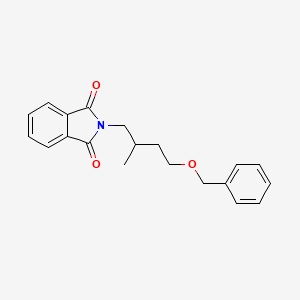
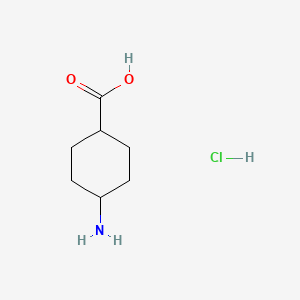
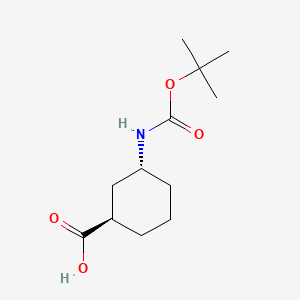
![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)
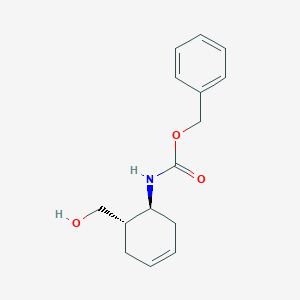
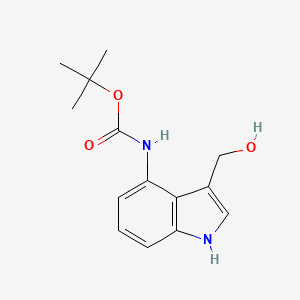
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)
